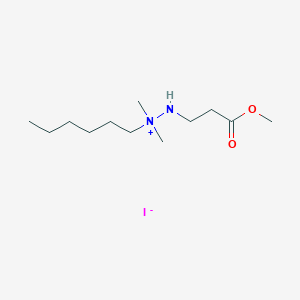![molecular formula C13H21NSi B14316024 1-{[Dimethyl(phenyl)silyl]methyl}pyrrolidine CAS No. 110503-25-8](/img/structure/B14316024.png)
1-{[Dimethyl(phenyl)silyl]methyl}pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[Dimethyl(phenyl)silyl]methyl}pyrrolidine is an organosilicon compound that features a pyrrolidine ring substituted with a dimethyl(phenyl)silyl group
Preparation Methods
The synthesis of 1-{[Dimethyl(phenyl)silyl]methyl}pyrrolidine typically involves the reaction of pyrrolidine with a dimethyl(phenyl)silyl halide under basic conditions. One common method is to react pyrrolidine with chlorodimethylphenylsilane in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyrrolidine attacks the silicon atom, displacing the halide ion.
Chemical Reactions Analysis
1-{[Dimethyl(phenyl)silyl]methyl}pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form silanol derivatives.
Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride, leading to the formation of silane derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the silyl group can be replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran or dichloromethane, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include silanol, silane, and substituted pyrrolidine derivatives.
Scientific Research Applications
1-{[Dimethyl(phenyl)silyl]methyl}pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used in the development of silicon-based biomolecules and as a probe in biological studies to investigate silicon’s role in biological systems.
Industry: Used in the production of silicon-based materials, such as polymers and coatings, due to its ability to impart desirable properties like hydrophobicity and thermal stability.
Mechanism of Action
The mechanism of action of 1-{[Dimethyl(phenyl)silyl]methyl}pyrrolidine involves its interaction with various molecular targets through its silyl group. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, allowing the compound to participate in a range of chemical reactions. The pathways involved include nucleophilic attack on the silicon atom, leading to the formation of new silicon-containing compounds.
Comparison with Similar Compounds
1-{[Dimethyl(phenyl)silyl]methyl}pyrrolidine can be compared with other similar compounds such as:
1-{[Dimethyl(phenyl)silyl]methyl}piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
1-{[Dimethyl(phenyl)silyl]methyl}morpholine: Contains a morpholine ring, which introduces an oxygen atom into the ring structure.
1-{[Dimethyl(phenyl)silyl]methyl}azetidine: Features a four-membered azetidine ring, which is more strained compared to the five-membered pyrrolidine ring.
Properties
CAS No. |
110503-25-8 |
|---|---|
Molecular Formula |
C13H21NSi |
Molecular Weight |
219.40 g/mol |
IUPAC Name |
dimethyl-phenyl-(pyrrolidin-1-ylmethyl)silane |
InChI |
InChI=1S/C13H21NSi/c1-15(2,12-14-10-6-7-11-14)13-8-4-3-5-9-13/h3-5,8-9H,6-7,10-12H2,1-2H3 |
InChI Key |
UEZUAGULLAUYJF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CN1CCCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;[(2S,3R,4S,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-(sulfoamino)oxan-3-yl] sulfate](/img/structure/B14315944.png)
![N-[4-(2-Formylhydrazinyl)phenyl]-N'-pentylurea](/img/structure/B14315945.png)
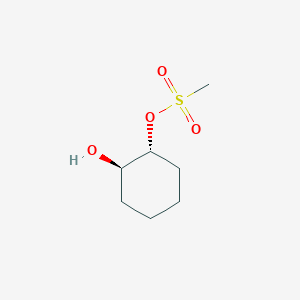
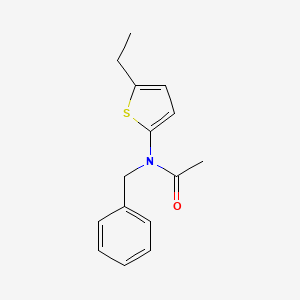
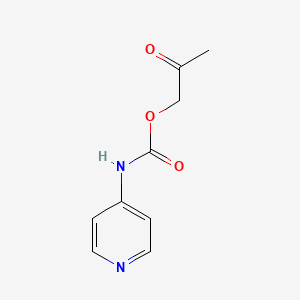
![Methyl 5-[(diethoxymethylidene)amino]furan-2-carboxylate](/img/structure/B14315979.png)


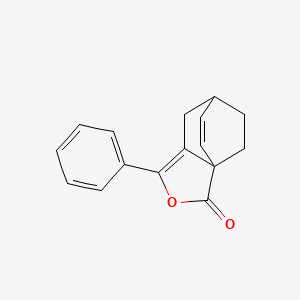
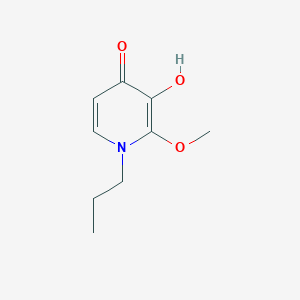
![N-{2-[(4-Hydroxybut-2-yn-1-yl)oxy]phenyl}acetamide](/img/structure/B14316006.png)
![3,4-Bis[5-(4-thiophen-2-ylthiophen-3-yl)thiophen-2-yl]thiophene](/img/structure/B14316013.png)

